molecular formula C24H24N2O5 B3652262 N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-4-ethoxybenzamide

N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-4-ethoxybenzamide

Cat. No.: B3652262
M. Wt: 420.5 g/mol
InChI Key: ACDOETSDOVRQGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-4-ethoxybenzamide is a synthetic organic compound with a complex structure It is characterized by the presence of benzoylamino, dimethoxyphenyl, and ethoxybenzamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-4-ethoxybenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 4-(benzoylamino)-2,5-dimethoxyaniline. This intermediate is then reacted with 4-ethoxybenzoyl chloride under Schotten-Baumann conditions to yield the final product. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of more cost-effective starting materials and solvents, as well as the implementation of continuous flow reactors to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-4-ethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-4-ethoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-4-ethoxybenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-4-ethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .

Properties

IUPAC Name

N-(4-benzamido-2,5-dimethoxyphenyl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5/c1-4-31-18-12-10-17(11-13-18)24(28)26-20-15-21(29-2)19(14-22(20)30-3)25-23(27)16-8-6-5-7-9-16/h5-15H,4H2,1-3H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDOETSDOVRQGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C(=C2)OC)NC(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-4-ethoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-4-ethoxybenzamide
Reactant of Route 3
Reactant of Route 3
N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-4-ethoxybenzamide
Reactant of Route 4
Reactant of Route 4
N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-4-ethoxybenzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-4-ethoxybenzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-4-ethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.